

Unveiling Ascaroside#18: A Technical Guide to its Discovery, Isolation, and Function

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Compound of Interest

Compound Name: Ascr#18

Cat. No.: B15561785

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A comprehensive technical guide detailing the discovery, isolation, and biological significance of ascaroside#18 (**ascr#18**), a potent signaling molecule derived from nematodes, is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the methodologies behind its identification and the current understanding of its role in both inter-kingdom and intra-species communication.

Ascr#18, a member of the ascaroside family of glycolipids, was first identified as a major metabolic excretion from various agriculturally significant plant-parasitic nematodes, including species from the genera *Meloidogyne*, *Heterodera*, and *Pratylenchus*[1][2]. This discovery marked a significant advancement in understanding the chemical language of nematodes. The general structure of ascarosides consists of the dideoxysugar ascarylose linked to a fatty acid-like side chain, with **ascr#18** featuring an 11-carbon side chain[2].

Discovery and Isolation: A Methodological Overview

The isolation and characterization of **ascr#18** from nematode cultures is a multi-step process requiring meticulous experimental procedures. The general workflow involves large-scale nematode cultivation, extraction of the culture medium, and subsequent purification and structure elucidation using advanced analytical techniques.

Experimental Protocols

Nematode Culture and Metabolite Extraction:

Plant-parasitic nematodes, such as *Meloidogyne hapla*, are cultured in sterile root explant cultures. The liquid medium from these cultures, containing the nematode excretome, is collected and subjected to solid-phase extraction (SPE) to isolate small molecule metabolites.

- **Nematode Culture:** *Meloidogyne* spp. are typically maintained on sterile tomato root cultures.
- **Collection of Excretome:** Liquid culture medium is collected and filtered to remove nematodes and cellular debris.
- **Solid-Phase Extraction (SPE):** The filtered medium is passed through a C18 SPE cartridge. The cartridge is then washed with water to remove salts and polar compounds, and the ascarosides are eluted with methanol.
- **Solvent Removal:** The methanol eluate is concentrated under reduced pressure to yield a crude extract.

Purification by High-Performance Liquid Chromatography (HPLC):

The crude extract is further purified using reversed-phase HPLC. This technique separates compounds based on their hydrophobicity, allowing for the isolation of individual ascarosides.

- **Column:** A C18 reversed-phase column is commonly used.
- **Mobile Phase:** A gradient of water and acetonitrile, often with a modifier like 0.1% acetic acid, is employed to separate the ascarosides.
- **Detection:** The eluting compounds are monitored using a UV detector and the fractions corresponding to specific peaks are collected.

Structure Elucidation by Mass Spectrometry and NMR Spectroscopy:

The definitive structure of **ascr#18** was determined through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

- **Mass Spectrometry (MS):** HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is used to determine the molecular weight and elemental composition of the

isolated compound. Ascarosides often ionize well in negative mode, showing a characteristic $[M-H]^-$ ion. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns, such as a product ion at m/z 73, which is indicative of the ascarylose sugar moiety.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of 1D and 2D NMR experiments, including 1H NMR, ^{13}C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to piece together the precise connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data on Ascaroside#18

The biological activity of **ascr#18** is highly concentration-dependent. The following table summarizes key quantitative data related to its production and bioactivity.

Parameter	Organism/System	Value	Reference
Concentration in Culture Media	Meloidogyne spp.	5 nM - 100 nM	[2]
Effective Concentration for Plant Defense Induction	Arabidopsis, Tomato, Potato, Barley	10 nM	[2]
Effective Concentration for Reduced Nematode Infection	Arabidopsis (H. schachtii, M. incognita)	10 nM	
Optimal Concentration for Wheat Resistance to Leaf Rust	Triticum aestivum	0.01 nM	

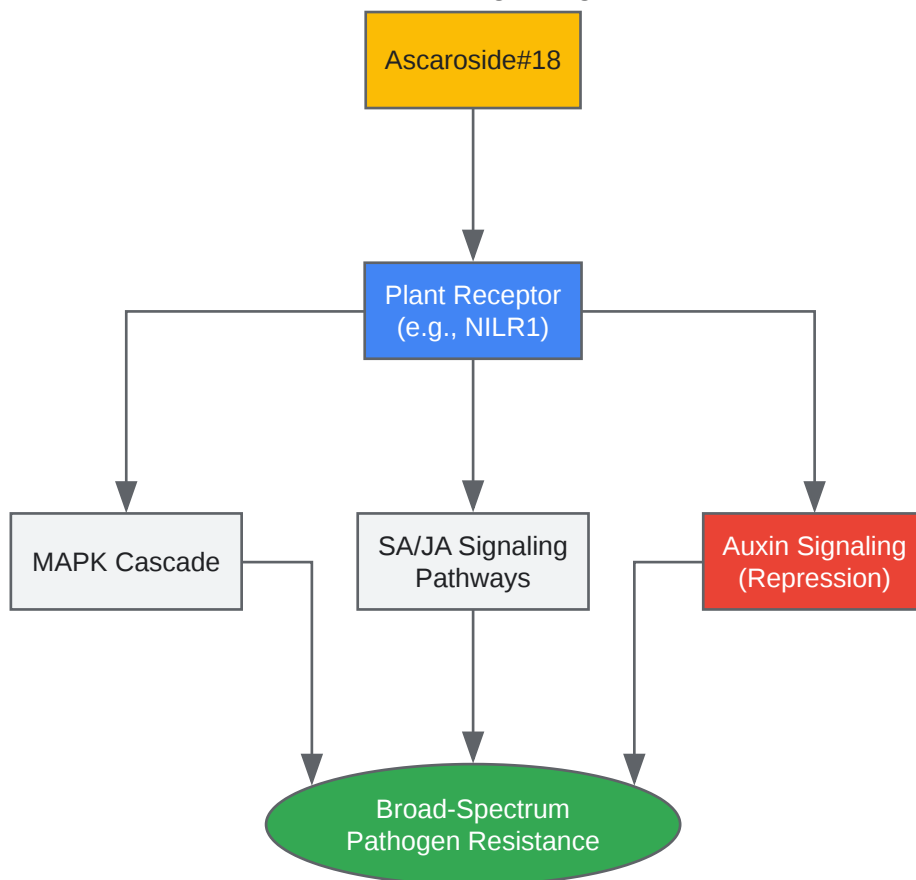
Signaling Pathways and Biological Function

Ascr#18 plays a dual role as both a trigger for plant innate immunity and potentially as a signaling molecule for nematodes themselves.

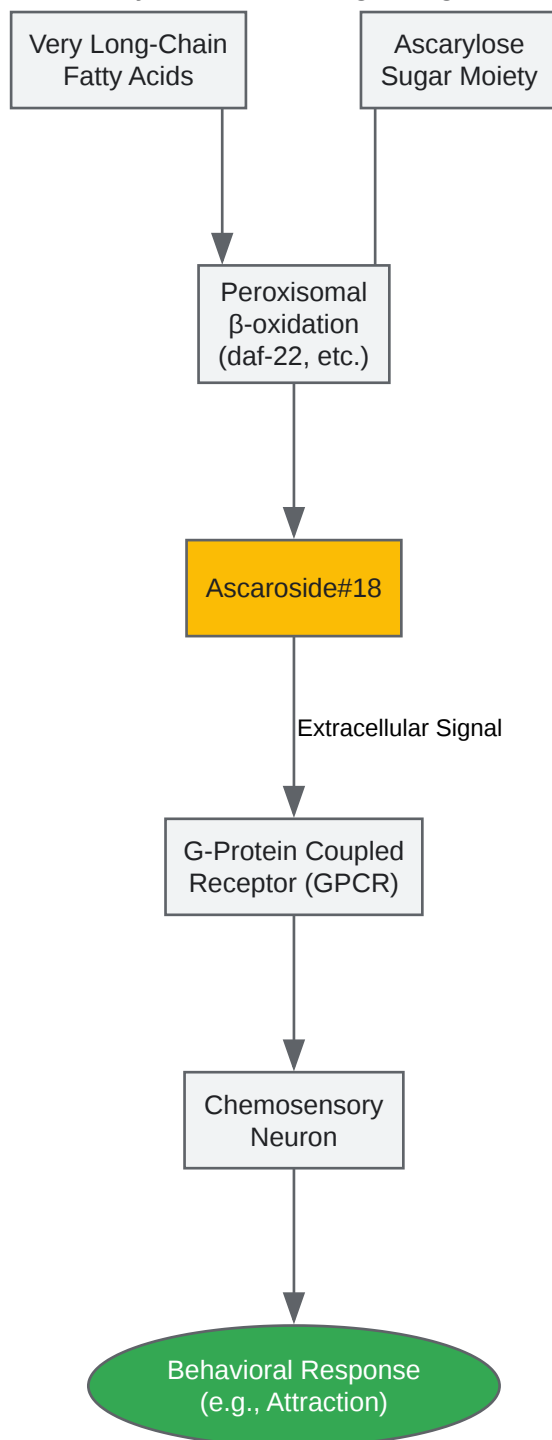
Ascr#18 as a Nematode-Associated Molecular Pattern (NAMP) in Plants

In plants, **ascr#18** is recognized as a Nematode-Associated Molecular Pattern (NAMP), triggering a defense response known as Pattern-Triggered Immunity (PTI). This response enhances the plant's resistance to a broad spectrum of pathogens, including viruses, bacteria, fungi, oomycetes, and even other nematodes. The signaling cascade in plants involves the activation of mitogen-activated protein kinases (MAPKs) and the salicylic acid (SA) and jasmonic acid (JA) defense signaling pathways. More recently, research has shown that **ascr#18** can also promote plant defense by repressing auxin signaling, a key hormone pathway that nematodes often manipulate to establish feeding sites.

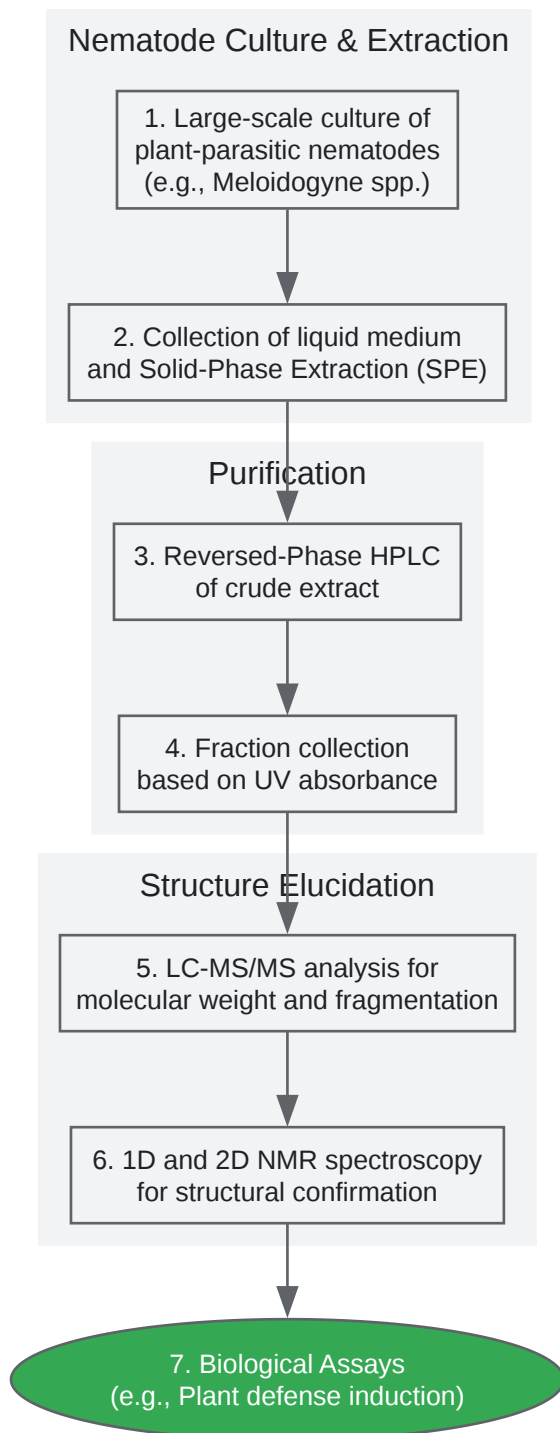
Ascr#18-Induced Signaling in Plants



Ascaroside Biosynthesis and Signaling in Nematodes



Experimental Workflow for Ascr#18 Discovery and Isolation

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References

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